molecular formula C19H18O6 B14165977 (2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one CAS No. 5460-76-4

(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B14165977
CAS No.: 5460-76-4
M. Wt: 342.3 g/mol
InChI Key: JSXRDAWPUVMIFI-NTEUORMPSA-N
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Description

(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of multiple methoxy groups and a methoxyphenylmethylidene substituent adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or benzofuran rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles like amines or thiols, catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4,6,7-trimethoxy-1-benzofuran-3-one: Lacks the methoxyphenylmethylidene substituent, leading to different reactivity and applications.

    2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one:

Uniqueness

(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to the combination of methoxy groups and the methoxyphenylmethylidene substituent, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5460-76-4

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)9-14-17(20)16-13(22-2)10-15(23-3)18(24-4)19(16)25-14/h5-10H,1-4H3/b14-9+

InChI Key

JSXRDAWPUVMIFI-NTEUORMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC

Origin of Product

United States

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